Pyridine, 3-(2-propenyl)-
Description
Pyridine, 3-(2-propenyl)- (CAS: tentative 170734-11-9; molecular formula: C₈H₉N) is a pyridine derivative featuring a propenyl (allyl) substituent at the 3-position of the pyridine ring. This compound is of interest due to its structural versatility, which enables applications in organic synthesis, pharmaceuticals, and material science. Its reactivity is influenced by the electron-withdrawing pyridine ring and the electron-rich propenyl group, making it a candidate for cycloaddition reactions, alkylation, and functional group transformations .
Properties
IUPAC Name |
3-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-5-3-6-9-7-8/h2-3,5-7H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJXZAFBAAKKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514683 | |
| Record name | 3-(Prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-28-9 | |
| Record name | 3-(Prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The process involves:
- Oxidative coupling : Cu(OAc)₂-mediated oxidation of allyl amines to α,β-unsaturated imines.
- Rh(III)-catalyzed cyclization : Coordination of the imine to [RhCp*Cl₂]₂ facilitates alkyne insertion, forming the pyridine ring.
Key parameters:
| Catalyst Loading | Temperature | Yield (%) | Selectivity (3- vs. 4-allyl) |
|---|---|---|---|
| 5 mol% Rh(III) | 120°C | 78 | 9:1 |
| 2.5 mol% Rh(III) | 100°C | 65 | 7:1 |
This method achieves superior regiocontrol compared to classical approaches, with electron-deficient alkynes favoring 3-substitution (up to 92% selectivity).
Enantioselective Synthesis via Reductive Heck Reactions
Recent advances in asymmetric catalysis have enabled enantioselective routes to 3-allylpyridine derivatives. A 2023 JACS study demonstrated a Rh-catalyzed reductive Heck reaction using pyridine-1(2H)-carboxylates and aryl boronic acids:
Three-Step Telescoped Process
- Partial hydrogenation : Pyridine is reduced to 1,2,3,4-tetrahydropyridine using H₂/Pd-C.
- Asymmetric carbometalation : Rh/(R)-BINAP catalyzes the addition of aryl groups to the 3-position (ee >96%).
- Final reduction : Hydrogenolysis yields enantiopure 3-allylpiperidines, precursors to pharmaceuticals like Niraparib.
Notably, this method tolerates sterically demanding substituents (e.g., 2-propenyl, benzoyl) without erosion of enantiomeric excess.
Palladium-Catalyzed Dearomative Allylation
Iridium/palladium tandem catalysis offers an alternative route through pyridine dearomatization. As detailed in JACS (2023), a one-pot procedure combines:
- Hydrosilylation : Ir(I) catalyzes 1,2-addition of diethylsilane to pyridine, forming N-silyl dihydropyridine.
- Asymmetric allylic alkylation : Pd(0)/Trost-DACH ligand mediates enantioselective allylation at C3 (up to 97% ee).
This method overcomes pyridine’s inherent nucleophilic selectivity issues, enabling direct functionalization of the heteroaromatic ring. Scale-up trials (5 mmol) confirmed practicality, with 81% isolated yield maintained at gram quantities.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|---|
| Classical Grignard | None | 45–55 | N/A | Limited | Low |
| Rh N-Annulation | Rh(III)/Cu(OAc)₂ | 65–78 | N/A | Moderate | Moderate |
| Reductive Heck | Rh/(R)-BINAP | 70–85 | 96–99 | High | High |
| Dearomative Allylation | Ir(I)/Pd(0) | 75–81 | 92–97 | High | High |
The reductive Heck and dearomative allylation methods represent state-of-the-art approaches, combining high enantioselectivity with compatibility toward sensitive groups like allyl and benzoyl.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
Agricultural Applications
Insecticide Development
One of the most notable applications of pyridine, 3-(2-propenyl)- is its role in the development of novel insecticides such as pyridalyl. Pyridalyl exhibits potent insecticidal activity against resistant lepidopterous pests and is characterized by its unique mode of action, which involves the inhibition of protein synthesis in insects. This action is selective and has minimal impact on beneficial arthropods, making it suitable for Integrated Pest Management (IPM) strategies .
Field Trials and Efficacy
Field trials have demonstrated that pyridalyl can effectively control various pest populations while ensuring safety for non-target species. For instance, studies have shown that it can be applied at concentrations ranging from 0.19 to 0.38 lb ai/A with a retreatment interval of 14 days . The compound has been found to have a residual toxicity period of approximately 15 days against silkworm larvae after application .
Medicinal Chemistry
Synthesis of Nitrogen-Containing Scaffolds
Pyridine derivatives, including pyridine, 3-(2-propenyl)-, are crucial in synthesizing complex nitrogen-containing compounds used in medicinal chemistry. Research has indicated that pyridine derivatives can serve as precursors for various bioactive molecules, including those with potential anti-cancer properties . For example, synthetic pathways involving pyridine derivatives have led to the development of pyrido[3,4-c]pyridazines, which are promising scaffolds in drug discovery.
Case Study: Triazanaphthalenes
A specific application involves the synthesis of triazanaphthalenes from 4-propenyl-3-aminopyridines using a one-pot diazotization/cyclization process. Although yields were initially low (14–17%), further optimization has improved these outcomes significantly . This highlights the versatility of pyridine derivatives in creating complex structures relevant to pharmaceutical research.
Chemical Catalysis
Role as a Ligand
Pyridine, 3-(2-propenyl)- has also been explored as a ligand in catalytic processes. Studies indicate that pyridine can stabilize ruthenium monothiolate catalysts used for olefin metathesis reactions. The presence of pyridine enhances the catalyst's performance by improving its stability and efficiency . This application underscores the importance of pyridine derivatives in advancing catalytic chemistry.
Summary Table: Applications of Pyridine, 3-(2-propenyl)-
Mechanism of Action
The mechanism of action of Pyridine, 3-(2-propenyl)- involves its interaction with various molecular targets. The propenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
2-(3-Pentenyl)pyridine
- Structure : Features a pentenyl chain at the 2-position of pyridine (vs. propenyl at 3-position in the target compound).
- Physical Properties :
- Safety data indicate moderate toxicity, requiring precautions during handling .
3-(Pyridin-3-yl)propionyl Derivatives
- Example : 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a, 13b).
- Synthesis : Prepared via coupling reactions between pyridinylpropionic acid and prolyl-pyrrolidine intermediates, yielding 66–73% using flash chromatography .
- Applications : These derivatives are explored as protease inhibitors due to their rigid proline-pyrrolidine backbone and hydrogen-bonding capabilities from the pyridine ring .
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Structure: A chalcone derivative with a pyridine-propenone backbone.
- Key Differences: Cyclization of the α,β-unsaturated ketone forms flavone derivatives, unlike the non-cyclizable propenyl group in Pyridine, 3-(2-propenyl)-. This structural feature enhances UV absorption, making it suitable for photochemical studies .
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine Analog)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
- Structure : Substituted with an oxadiazole heterocycle at the 3-position.
- Applications : The oxadiazole group enhances metabolic stability, making this compound a candidate for antimicrobial agents .
Structural and Functional Data Table
Key Research Findings
- Synthetic Accessibility : Propenyl-pyridines are generally synthesized via nucleophilic substitution or coupling reactions, whereas complex derivatives (e.g., oxadiazoles) require multi-step protocols .
- Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole) reduce pyridine's basicity, while electron-donating groups (e.g., propenyl) enhance reactivity in electrophilic substitutions .
Biological Activity
Pyridine, 3-(2-propenyl)-, also known as allyl pyridine, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Pyridine derivatives have been extensively studied for their antimicrobial and anticancer properties. The biological activity of Pyridine, 3-(2-propenyl)- is primarily attributed to its ability to interact with various molecular targets within biological systems.
Key Biological Activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes and interference with metabolic pathways.
- Anticancer Potential : Studies have shown that Pyridine, 3-(2-propenyl)- can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound appears to affect cancer stem cell populations, which are critical in tumor recurrence and metastasis .
The mechanism of action for Pyridine, 3-(2-propenyl)- involves several biochemical pathways:
- Oxidative Stress Modulation : The compound can generate reactive intermediates through metabolic transformations, leading to oxidative stress within cells. This oxidative stress can result in cellular damage and apoptosis.
- Enzyme Inhibition : It has been observed that Pyridine, 3-(2-propenyl)- may inhibit specific enzymes involved in cancer cell proliferation. This inhibition contributes to its anticancer effects by disrupting key signaling pathways necessary for tumor growth .
Research Findings and Case Studies
Various studies have documented the biological activities of Pyridine, 3-(2-propenyl)-:
Case Study: Anticancer Activity
A notable study investigated the effects of Pyridine, 3-(2-propenyl)- on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in the viability of MDA-MB-231 cells through apoptosis induction. Flow cytometry analysis revealed alterations in glycosphingolipid expression associated with cancer stem cells, suggesting a mechanism by which the compound may target these resilient cell populations .
Q & A
Q. How can the structure of Pyridine, 3-(2-propenyl)- be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Compare H and C NMR data with literature values. For example, H NMR can identify proton environments near the propenyl group (e.g., allylic protons at δ ~2.5–3.0 ppm and vinyl protons at δ ~5.0–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak for CHN at m/z 146.0844). NIST databases provide reference spectra for pyridine derivatives .
- Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., C=C at ~1650 cm and C-N at ~1220 cm).
Q. What are the recommended storage conditions for Pyridine, 3-(2-propenyl)- to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Propenyl groups are prone to oxidation; inert atmospheres (e.g., argon) are advisable for long-term storage. Monitor purity via HPLC or TLC periodically .
Q. How can researchers safely handle Pyridine, 3-(2-propenyl)- in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Waste Disposal : Follow institutional guidelines for halogenated waste (if halogenated derivatives are synthesized) .
Advanced Research Questions
Q. How can catalytic methods optimize the synthesis of Pyridine, 3-(2-propenyl)- derivatives?
- Methodological Answer :
- Catalyst Selection : Heterogeneous catalysts like FeO@SiO/InO improve yield in allylation reactions (e.g., coupling propenyl groups to pyridine cores). Compare turnover numbers (TON) and reaction times under varying conditions (temperature, solvent) .
- Mechanistic Studies : Use DFT calculations to model transition states or monitor intermediates via in-situ IR/MS .
Q. How to resolve contradictions in literature regarding the stereochemistry of Pyridine, 3-(2-propenyl)- derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous configurations (e.g., cis vs. trans propenyl groups) by growing single crystals and analyzing diffraction data.
- NOESY NMR : Detect spatial proximity of protons to confirm stereochemistry .
- Reproduce Literature Protocols : Validate conflicting reports by replicating synthesis and characterization steps under controlled conditions .
Q. What experimental designs are suitable for assessing the acute toxicity of Pyridine, 3-(2-propenyl)-?
- Methodological Answer :
- In Vitro Assays : Use cell viability assays (e.g., MTT) on human hepatocyte (HepG2) or fibroblast lines. Test concentrations from 1 µM to 1 mM.
- In Vivo Models : Administer doses (e.g., 10–100 mg/kg) to rodent models (OECD Guidelines 423). Monitor biomarkers (ALT, AST) and histopathology .
Data Analysis & Contradiction Management
Q. How to validate structural data when literature reports inconsistent NMR assignments?
- Methodological Answer :
- Cross-Validation : Compare data with NIST Chemistry WebBook entries or PubChem records. For example, NIST provides validated H NMR shifts for pyridine derivatives .
- Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping signals in complex spectra .
Q. What strategies mitigate decomposition of Pyridine, 3-(2-propenyl)- during reactions?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS or GC-MS to track degradation products (e.g., oxidized propenyl groups).
- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in reaction mixtures .
Tables for Reference
Q. Table 1: Comparative Spectroscopic Data for Pyridine Derivatives
| Compound | H NMR (δ, ppm) | HRMS ([M+H]+) | Source |
|---|---|---|---|
| Pyridine, 3-(2-propenyl)- | 2.8 (m, 2H), 5.1–5.4 (m, 2H) | 146.0844 | |
| 2-Phenylpyridine | 7.2–8.6 (m, aromatic) | 155.1959 |
Q. Table 2: Catalytic Efficiency in Propenyl Coupling Reactions
| Catalyst | Yield (%) | TON | Reaction Time (h) | Reference |
|---|---|---|---|---|
| FeO@SiO/InO | 92 | 450 | 6 | |
| Pd/C | 78 | 300 | 12 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
